molecular formula C17H11N5 B018294 Letrozole-d4 (major) CAS No. 1133712-96-5

Letrozole-d4 (major)

Cat. No. B018294
M. Wt: 289.33 g/mol
InChI Key: HPJKCIUCZWXJDR-NMRLXUNGSA-N
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Description

Synthesis Analysis

Letrozole and its derivatives, including Letrozole-d4, can be synthesized through various chemical reactions, involving key steps that ensure its high selectivity and potency as an aromatase inhibitor. A promoted route to synthesizing letrozole has been introduced, utilizing chlorobenzonitrile as reactants, which improves the preparation of letrozole acetate. This method is cheap, easy to operate, and has instructional significance for industrial production and experimental teaching (Fan, 2012).

Molecular Structure Analysis

The molecular structure and geometry of letrozole have been extensively studied, revealing insights into its stability, spectral properties, quantum mechanical properties, and intramolecular electron transfer properties. These studies utilize computational tools to search for stable conformers and understand the compound's reactivity descriptors and activity sites toward electrophilic and nucleophilic attacks (Almuqrin et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving letrozole demonstrate its ability to form self-assemblies with graphene sheets and fullerenes, leading to enhancements in non-linear optical properties and surface-enhanced Raman spectra. The electronic absorption behavior and global chemical reactivity descriptors of letrozole provide valuable information about its reactivity and stability (Almuqrin et al., 2020).

Scientific Research Applications

Application in Bioequivalence Studies

A study by Vanol et al. (2016) demonstrated the use of letrozole-d4 in bioequivalence studies. The researchers developed a sensitive ultra performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method for determining letrozole in human plasma, using letrozole-d4 as an internal standard. This method was successfully applied to a bioequivalence study of letrozole in healthy postmenopausal women (Vanol et al., 2016).

Use in Pharmacokinetic Studies

Similarly, Song et al. (2012) used d4-letrozole as an internal standard in a study to investigate the pharmacokinetics of letrozole in healthy postmenopausal Chinese women. The study involved a rapid, selective, and sensitive liquid chromatography–tandem mass spectrometric method in negative ionization mode to determine letrozole in human plasma (Song et al., 2012).

Letrozole in Assisted Reproduction

A systematic review and meta-analysis by Requena et al. (2008) on the use of letrozole in assisted reproduction highlighted its wide application in this field. Letrozole is primarily used as an aromatase inhibitor to induce ovulation, particularly beneficial in cases like polycystic ovary syndrome (PCOS) (Requena et al., 2008).

Letrozole in Female Infertility

Yang et al. (2021) focused on the applications and mechanisms of letrozole in treating female infertility. The study provides insights into the efficacy and safety of letrozole in various infertility settings, particularly emphasizing its role in ovulation induction (Yang et al., 2021).

Safety And Hazards

Letrozole-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause harm if swallowed, in contact with skin, or if inhaled .

Future Directions

Letrozole has been used in a wide range of infertility settings. It has been more than 20 years since the initial clinical trial of letrozole for ovulation induction . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility .

properties

IUPAC Name

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJKCIUCZWXJDR-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Letrozole-d4

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,473,078 (“the '078 patent”) describes a method of preparing 4-[1-(1,2,4-triazolyl)methyl]benzonitrile by refluxing a solution of α-bromo-4-tolunitrile with 1,2,4-triazole for 15 hours in a mixture of acetonitrile and chloroform. The intermediate is purified by chromatography on silica gel, eluting with chloroform and isopropanol, and then reacted with 4-fluorobenzonitrile and potassium tert-butoxide in DMF, to obtain letrozole. An exemplary process described in the '078 patent is generally depicted in Scheme 1.
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Synthesis routes and methods II

Procedure details

A glass reactor was charged with 46 grams of 1,2,4-triazolylsodium and 1350 grams of dimethylacetamide. At a temperature between −15° C. and −10° C., 90 grams of 4-(bromomethyl)benzonitrile (95 grams of industrial grade having a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added over a period of 30 minutes. After stirring at a temperature between −15° C. and −10° C. for 1 hour, and then at a temperature between −5° C. and 0° C. for 1 hour, an HPLC analysis indicated a ratio of intermediate III to isomer IV of 18:1. Then, 52.8 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −8° C. to 0° C., 480 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was stirred at a temperature between −2° C. and −2° C. for 1 hour, and then the reaction was quenched by the addition of a mixture of 180 grams of acetic acid and 540 grams of water, followed by precipitation of the product by the addition of 3510 grams of water. The resulting suspension was stirred overnight at ambient temperature, i.e., from 15° C. to 25° C., and then the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 630 grams of dichloromethane and 63 grams of acetone, and the solution washed with 450 grams of water. The organic phase was separated at 30° C., diluted with 450 grams of toluene, concentrated at atmospheric pressure until all the dichloromethane was removed, and then further concentrated under vacuum to a weight of about 300 grams. The suspension was diluted with a further 450 grams of toluene and again concentrated under vacuum to a weight of 500 grams. The resulting suspension was stirred at a temperature between 10° C. and 15° C. for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 99 grams of letrozole with a purity of 99.3 HPLC area percent. The only detectable impurity was 0.7 HPLC area percent of letrozole related compound A. The final purification of the letrozole product is described in Example 6.
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Synthesis routes and methods III

Procedure details

Most preferably, the base is sodium bis(trimethylsilyl)amide, which may be prepared from hexamethyldisilazane and sodium amide, or purchased as a 40 percent solution in tetrahydrofuran. To avoid reaction between the 4-fluorobenzonitrile V and the sodium bis(trimethylsilyl)amide, the base is preferably added gradually to the mixture of synthons (all known procedures first generate the anion of intermediate III prior to bringing it into contact with 4-fluorobenzonitrile V). Approximately equimolar amounts of the intermediate III and 4-fluorobenzonitrile V in dimethylacetamide, dimethylformamide, or tetrahydrofuran provide a yield of about 85 percent by weight of pure letrozole after isolation and purification. As no stoichiometric excess of 4-fluorobenzonitrile V is required, any side-reactions with the base are believed to be negligible.
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Synthesis routes and methods IV

Procedure details

A glass reactor was charged with 24.3 grams of 1,2,4-triazolylsodium and 500 grams of dimethylformamide. At a temperature between −10° C. and 0° C., 50 grams of 4-(bromomethyl)benzonitrile (53.2 grams with a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added in portions. After stirring at 0° C. for 1 hour, 30.9 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −5° C. to −10° C., 245 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was quenched by the addition of 200 grams of 50 percent acetic acid, followed by precipitation of the product by the addition of 1500 grams of water. The resulting suspension was stirred and cooled to about 15° C., and the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 350 grams of dichloromethane, and the solution washed with 250 grams of water. The organic phase was separated, concentrated to a volume of about 200 ml, diluted with 250 grams of toluene, and concentrated to a volume of about 300 ml. The resulting suspension was stirred at ambient temperature for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 52 grams of crude letrozole product.
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Synthesis routes and methods V

Procedure details

The further step of reacting the 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II with 4-fluorobenzonitrile to yield 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile of formula I, may be carried out in the presence of an organic solvent and a silicon amine. This is the same step as is described below in the second aspect of the present invention. The 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II from the first step may be isolated with or without drying before reaction with 4-fluorobenzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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